Methyltris((1-methylvinyl)oxy)silane
Description
Contextual Significance of Vinylalkoxysilanes in Advanced Materials Science
Vinylalkoxysilanes, as a class of organofunctional silanes, are pivotal in the realm of advanced materials science. Their bifunctional nature, possessing both a reactive vinyl group and hydrolyzable alkoxy groups, allows them to act as effective molecular bridges between organic polymers and inorganic substrates. scispace.com This dual reactivity is fundamental to their role as coupling agents, adhesion promoters, and cross-linkers in a wide array of applications, including coatings, adhesives, sealants, and composites. specialchem.comonlytrainings.comspecialchem.com
The vinyl group offers a site for polymerization with a variety of organic monomers, enabling the incorporation of the silane (B1218182) into polymer backbones. drexel.edu Concurrently, the alkoxy groups can undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) networks or bond with hydroxyl groups present on the surfaces of inorganic materials like glass, metals, and minerals. scispace.com This ability to form strong, covalent bonds at the organic-inorganic interface is crucial for enhancing the mechanical properties, durability, and moisture resistance of the final materials. dakenchem.comevonik.com The strategic use of vinylalkoxysilanes allows for the precise tailoring of material properties to meet the demands of high-performance applications. acs.org
Overview of Research Trajectories for the Chemical Compound
While extensive research exists for the broader category of vinylalkoxysilanes, specific studies focusing exclusively on Methyltris((1-methylvinyl)oxy)silane are less prevalent in publicly accessible literature. Much of the current understanding of its potential is inferred from research on analogous compounds, such as Methyltris(methylethylketoxime)silane and vinyltrimethoxysilane. These related compounds are well-documented for their roles as cross-linking agents in room-temperature-vulcanizing (RTV) silicone sealants and as adhesion promoters in various polymer systems. cfmats.comchemicalbook.com
Research trajectories for compounds like this compound are directed towards several key areas:
Development of High-Performance Sealants and Adhesives: Exploration of its use as a cross-linking agent to create durable, weather-resistant, and flexible silicone-based materials. ontosight.aicfmats.com
Enhancement of Composite Materials: Investigation into its function as a coupling agent to improve the interfacial adhesion between reinforcing fibers (e.g., glass, carbon) and polymer matrices, leading to stronger and more resilient composites. ontosight.ai
Surface Modification: Studies on its application in modifying the surface properties of substrates to enhance hydrophobicity, chemical resistance, and adhesion of subsequent coatings. dakenchem.com
Novel Polymer Synthesis: Research into its use as a monomer or co-monomer in polymerization reactions to create new polymers with tailored properties, such as improved thermal stability and specific mechanical characteristics.
Future research is anticipated to focus on detailed characterization of polymers and materials incorporating this compound, optimization of synthesis methods to control product properties, and exploration of its utility in emerging technologies requiring advanced, high-performance materials.
Chemical and Physical Properties
A compilation of the known chemical and physical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃Si | nih.gov |
| Molecular Weight | 214.33 g/mol | nih.gov |
| CAS Number | 6651-38-3 | cfmats.com |
| Density | 0.9285 g/cm³ at 20 °C | echemi.com |
| Boiling Point | 75 °C at 19 Torr | echemi.com |
| InChIKey | ZWXYOPPJTRVTST-UHFFFAOYSA-N | nih.gov |
| SMILES | C=C(C)OSi(OC(=C)C)OC(=C)C | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl-tris(prop-1-en-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h1,3,5H2,2,4,6-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYOPPJTRVTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C)(OC(=C)C)OC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216714 | |
| Record name | Methyltris((1-methylvinyl)oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6651-38-3 | |
| Record name | Methyltris(isopropenoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6651-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltris((1-methylvinyl)oxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltris((1-methylvinyl)oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltris[(1-methylvinyl)oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.979 | |
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Synthetic Methodologies for Methyltris 1 Methylvinyl Oxy Silane
Established Reaction Pathways for Silicon Alkoxide Functionalization
The primary route for synthesizing Methyltris((1-methylvinyl)oxy)silane involves the reaction of a suitable silicon precursor with an enol or enolate of acetone (B3395972). Two principal pathways are recognized for this type of silicon alkoxide functionalization: the reaction of a chlorosilane with a ketone in the presence of a base, and dehydrogenative silylation.
One of the most common methods for preparing silyl (B83357) enol ethers is the reaction of an enolizable carbonyl compound, such as acetone, with a silyl electrophile, typically a chlorosilane, in the presence of a base. chemrxiv.orgwikipedia.org In the case of this compound, the silicon precursor is methyltrichlorosilane (B1216827). The base, often a tertiary amine like triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction. orgsyn.org The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the silicon atom of the methyltrichlorosilane. This process is repeated for all three chlorine atoms on the silane (B1218182) to yield the final product. The choice of base and reaction conditions can influence the regioselectivity of the enolate formation when using unsymmetrical ketones, although for acetone, this is not a factor. wikipedia.org
Another significant pathway is dehydrogenative silylation. This method involves the reaction of a carbonyl compound with a hydrosilane in the presence of a catalyst. This approach offers an advantage as the only byproduct is hydrogen gas. organic-chemistry.org For the synthesis of this compound, this would involve reacting acetone with a methylsilane containing Si-H bonds, catalyzed by a transition metal complex. organic-chemistry.org Ruthenium complexes have been shown to be effective for the dehydrogenative coupling of enolizable carbonyl compounds with triorganosilanes. organic-chemistry.org
Precursor Chemistry and Reaction Conditions Optimization
The key precursors for the synthesis of this compound are methyltrichlorosilane and acetone. marquette.edunoaa.govnih.gov Methyltrichlorosilane is a reactive organosilicon compound with three chlorine atoms attached to a central silicon atom, making it a suitable trifunctional precursor. wikipedia.org Acetone, a simple and readily available ketone, provides the (1-methylvinyl)oxy, or isopropenoxy, groups.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include:
Stoichiometry of Reactants: The molar ratio of acetone and base to methyltrichlorosilane is a critical factor. An excess of acetone and base is often used to ensure the complete reaction of the chlorosilane.
Temperature: The reaction temperature can affect the reaction rate and the formation of byproducts. For the reaction of chlorosilanes with ketones, temperatures are often maintained between room temperature and slightly elevated temperatures (e.g., 35-40°C) to control the exothermic reaction. orgsyn.org
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Acetonitrile is a common solvent for this type of reaction. orgsyn.org
Catalyst: In the case of dehydrogenative silylation, the choice and loading of the catalyst are paramount. Various transition metal catalysts, including those based on nickel and iridium, have been explored for similar transformations. chemrxiv.orgacs.org
Below is a hypothetical data table illustrating the potential impact of reaction parameters on the yield of this compound, based on general knowledge of silyl enol ether synthesis.
| Entry | Molar Ratio (MTS:Acetone:Base) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | 1:3.3:3.3 | Triethylamine | Acetonitrile | 25 | 12 | 65 |
| 2 | 1:4:4 | Triethylamine | Acetonitrile | 40 | 8 | 75 |
| 3 | 1:4:4 | Pyridine | Dichloromethane | 25 | 12 | 60 |
| 4 | 1:4:4 | Triethylamine | Solvent-free | 50 | 6 | 70 |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, several green chemistry approaches can be considered.
One key area of focus is the use of more environmentally benign solvents or even solvent-free conditions. rsc.org The use of ionic liquids as recyclable reaction media has been explored for the synthesis of silyl enol ethers. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter reaction times and under solvent-free conditions. mdpi.com
Dehydrogenative silylation, as mentioned earlier, is inherently a greener pathway as it produces only hydrogen gas as a byproduct, leading to a higher atom economy compared to methods that generate stoichiometric amounts of salt waste (e.g., triethylammonium (B8662869) chloride). organic-chemistry.org
The development of catalyst- and additive-free methods is also a significant goal in green chemistry. For some siloxane syntheses, dealcoholization reactions between silanols and alkoxyhydrosilanes have been achieved without the need for catalysts, suggesting the potential for similar advancements in silyl enol ether synthesis.
The efficiency of a chemical process from a green chemistry perspective can be evaluated using various metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor (Environmental Factor). nih.govmdpi.comwhiterose.ac.ukresearchgate.net For the synthesis of this compound, a comparison of the traditional chlorosilane route with a potential dehydrogenative silylation route would likely show a significantly better E-Factor for the latter, due to the reduction in waste generated.
Below is a comparative table of green chemistry metrics for the two primary synthetic pathways, highlighting the potential environmental benefits of the dehydrogenative silylation approach.
| Metric | Chlorosilane Route (Hypothetical) | Dehydrogenative Silylation (Hypothetical) |
| Atom Economy | Lower (due to salt byproduct) | Higher (only H₂ byproduct) |
| E-Factor | Higher (more waste) | Lower (less waste) |
| Solvent Use | Typically requires organic solvents | Potential for solvent-free conditions |
| Catalyst | Not always required | Requires catalyst, but can be recyclable |
Mechanistic Investigations of Chemical Reactivity
Hydrolytic and Condensation Reactions of the Chemical Compound
The conversion of Methyltris((1-methylvinyl)oxy)silane into an inorganic polymethylsilsesquioxane (PMSSQ) network proceeds via a two-step sol-gel process: hydrolysis followed by condensation. paulaschoice-eu.comatamanchemicals.comspecialchem.com
The initial step is the hydrolysis of the three (1-methylvinyl)oxy groups. In this reaction, each Si-O-C bond is cleaved by water, replacing the isopropenoxy group with a hydroxyl group (silanol) and releasing acetone (B3395972) as a byproduct. The complete hydrolysis of the monomer yields methylsilanetriol (B1219558) and three molecules of acetone.
CH₃Si(OC(CH₃)=CH₂)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃C(O)CH₃
This hydrolysis is a critical prerequisite for the subsequent condensation reactions that form the siloxane polymer backbone. gelest.com
The rate of hydrolysis of alkoxysilanes is profoundly influenced by the pH of the reaction medium. unm.edu The reaction is generally slowest near a neutral pH of 7 and is catalyzed by both acids and bases. unm.eduscispace.com
Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the isopropenoxy group, making the carbon atom more susceptible to nucleophilic attack by water. This process is generally considered specific acid-catalyzed. unm.edu
Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently rearranges to displace the isopropenoxy group. nih.gov
| pH | Catalyst Type | Relative Hydrolysis Rate Constant (k) | Reference |
|---|---|---|---|
| 2.0 | Acid | High | nih.gov |
| 4.0 | Acid | Moderate | nih.gov |
| 7.0 | Neutral | Very Low (Minimum Rate) | unm.edu |
| 10.0 | Base | High | unm.edu |
Following hydrolysis, the resulting methylsilanetriol monomers undergo a series of condensation reactions to form a three-dimensional siloxane network (Si-O-Si). atamanchemicals.comspecialchem.com This process can occur through two pathways:
Water-producing condensation: Two silanol (B1196071) groups react to form a siloxane bond and a molecule of water. 2 CH₃Si(OH)₃ → (HO)₂ (CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O
Alcohol-producing condensation: A silanol group reacts with a remaining isopropenoxy group to form a siloxane bond and a molecule of acetone. This pathway is relevant during partial hydrolysis.
These condensation reactions continue, building larger oligomers that can be linear, cyclic, or branched. The structure of the final Polymethylsilsesquioxane (PMSSQ) network is heavily dependent on the reaction conditions. Acid-catalyzed condensation tends to favor the formation of weakly branched, polymer-like networks, while base-catalyzed conditions typically lead to more highly branched, colloidal-like particles. unm.edugoogle.com The continued cross-linking of these structures ultimately results in the formation of a solid gel.
Polymerization Mechanism Analysis of the Chemical Compound's Vinyl Groups
Independent of hydrolysis and condensation, the three (1-methylvinyl) groups on the monomer are capable of undergoing addition polymerization across their C=C double bonds. These groups are classified as silyl (B83357) enol ethers, which imparts specific reactivity profiles compared to simple vinyl silanes.
The vinyl groups of this compound can be polymerized via free-radical pathways. The reaction is initiated by a radical species (R•), typically generated from the thermal or photochemical decomposition of an initiator molecule.
The initiation step involves the addition of the radical to the terminal carbon of the vinyl group, generating a more stable tertiary radical intermediate stabilized by the adjacent oxygen atom.
R• + CH₂=C(CH₃)O-Si- → R-CH₂-C•(CH₃)O-Si-
This new radical can then propagate by adding to the double bond of another monomer, extending the polymer chain. The process terminates through standard radical-radical combination or disproportionation reactions. The presence of three vinyl groups on the monomer allows for significant cross-linking, potentially leading to the formation of a thermoset polymer network.
| Initiator | Typical Activation Method | Common Monomers |
|---|---|---|
| Azobisisobutyronitrile (AIBN) | Thermal Decomposition | Styrenes, Acrylates, Vinyl ethers |
| Benzoyl Peroxide (BPO) | Thermal Decomposition | Styrenes, Acrylates |
| Potassium Persulfate | Thermal Decomposition (in aqueous systems) | Acrylates, Vinyl Acetate |
| Irgacure / Darocur series | Photochemical (UV light) | Acrylates, Methacrylates |
Anionic polymerization of silyl enol ethers is also mechanistically plausible, though often complex. researchgate.net The electron-rich nature of the double bond, due to the electron-donating oxygen atom, makes it susceptible to attack by strong nucleophilic initiators, such as organolithium compounds (e.g., n-butyllithium).
The initiation involves the addition of the carbanion initiator across the C=C double bond.
Bu⁻Li⁺ + CH₂=C(CH₃)O-Si- → Bu-CH₂-C⁻(CH₃)(Li⁺)O-Si-
The resulting carbanion is the propagating species, which can then attack subsequent monomers. Anionic polymerization can proceed in a "living" manner under stringent conditions (high purity of monomer and solvent), which would allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net However, side reactions, such as attack at the silicon atom, can compete with the desired vinyl polymerization.
| Initiator | Typical Monomers | Common Solvents |
|---|---|---|
| n-Butyllithium (n-BuLi) | Styrene, Dienes, Vinyl Silanes | Hexane, Tetrahydrofuran (THF) |
| sec-Butyllithium (sec-BuLi) | Styrene, Dienes | Hexane, Cyclohexane |
| Sodium Naphthalenide | Styrene, Epoxides | Tetrahydrofuran (THF) |
| Potassium Amide (KNH₂) | Acrylonitrile | Liquid Ammonia |
Achieving fine control over the polymerization of the vinyl groups can be explored through advanced polymerization techniques. While specific studies on this compound are scarce, analogies can be drawn from the controlled polymerization of structurally similar vinyl ethers.
Cationic polymerization is a primary method for controlling the polymerization of vinyl ethers. acs.orgnih.gov This can be achieved using a Lewis acid or a Brønsted acid to activate the monomer, creating a propagating carbocationic chain end. researchgate.net Techniques like cationic Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization have been developed to provide excellent control over molecular weight and dispersity for vinyl ethers. acs.org
Furthermore, methods like "anionic stitching polymerization" have been developed for styryl(vinyl)silanes, which involve an intramolecular cyclization reaction following the initial anionic polymerization step, leading to complex, fused-ring polymer structures. rsc.org While mechanistically distinct, it highlights that specialized controlled polymerization strategies can be designed for functional silane (B1218182) monomers to create novel polymer architectures.
Reactivity of Silyl Functional Groups with Various Reagents
The reactivity of organosilicon compounds is a cornerstone of modern synthetic chemistry, providing versatile pathways to complex molecular architectures. The specific reactivity of this compound is governed by the interplay of its constituent functional groups: the silicon center, the electron-rich vinyl moieties, and the linking oxygen atoms. While specific mechanistic studies on this compound are not extensively documented in dedicated literature, its chemical behavior can be thoroughly understood by examining the well-established principles of vinylsilane and vinyl silyl ether reactivity. The presence of oxygen atoms bonded to the silicon center is known to enhance the reactivity of the vinyl groups compared to their trialkylsilyl analogs. nih.gov
Nucleophilic Addition Reactions to Vinylsilane Moieties
The reaction is initiated by the attack of an electrophile (E⁺) on the carbon atom beta (β) to the silicon atom. This regioselectivity is dictated by the powerful electron-donating nature of the carbon-silicon (C-Si) bond, which stabilizes the resulting positive charge at the β-position. wikipedia.org This phenomenon, known as the "beta-silicon effect," is primarily attributed to hyperconjugation, where the C-Si σ-bond overlaps with the adjacent empty p-orbital of the carbocation.
Following the formation of this stabilized carbocation intermediate, a nucleophile (Nu⁻) attacks the silicon atom, or assists in an anti-elimination pathway, leading to the expulsion of the silyl group (in this case, as a derivative of methyl(oxy)silane) and the formation of a new double bond. wikipedia.org A key feature of this reaction is the retention of the double bond's original configuration. The silyl group and the incoming electrophile orient themselves in such a way that the subsequent anti-elimination of the silyl group and a proton ensures that the geometry of the product alkene mirrors that of the starting vinylsilane. wikipedia.orgmcgill.ca
The table below summarizes the general reaction of vinylsilanes with various electrophiles.
| Electrophile (E⁺) | Reagent Example | Product Type | Mechanistic Notes |
|---|---|---|---|
| Proton (H⁺) | Acids (e.g., HCl, HBr) | Protodesilylation (Alkene) | The silyl group is replaced by a hydrogen atom. |
| Acyl cation (RCO⁺) | Acyl Halides (with Lewis Acid) | α,β-Unsaturated Ketone | Forms a key carbon-carbon bond; known as the Fleming-Tamao reaction. mcgill.ca |
| Halonium ion (X⁺) | Halogens (e.g., I₂, Br₂) | Vinyl Halide | Proceeds with high stereospecificity, retaining the alkene geometry. mcgill.ca |
| Carbon electrophiles | Aldehydes/Ketones (Lewis Acid catalyzed) | Allylic Alcohol | The reaction occurs at the γ-position for allylsilanes but demonstrates the principle of electrophilic attack. wikipedia.org |
For this compound, the presence of the electron-donating methyl group on the vinyl moiety further activates the double bond towards electrophilic attack. Furthermore, the electronegative oxygen atoms attached to the silicon make the silyl group a better leaving group, likely accelerating the elimination step.
Role of Silicon's d-Orbitals in π-Conjugation and Reactivity
The unique reactivity of vinylsilanes, particularly the stabilization of a β-carbocation, has been a subject of extensive theoretical investigation. The discussion revolves around the nature of the electronic interaction between the silicon atom and the vinyl group's π-system.
Historically, the ability of silicon to stabilize an adjacent positive charge was explained by the concept of (p-d)π bonding. This model posited that the filled p-orbitals of the vinyl double bond could donate electron density into the low-lying, vacant 3d-orbitals of the silicon atom. This overlap would delocalize the electrons of the π-system, thereby stabilizing the molecule and influencing its reactivity. While this concept was widely used to explain various phenomena in silicon chemistry, its significance has been largely superseded by more modern interpretations based on molecular orbital theory. stuartcantrill.com
The currently accepted and more powerful explanation for the β-silicon effect is σ-π hyperconjugation. wikipedia.orgchemtube3d.com In this model, there is a constructive overlap between the high-energy molecular orbital of the C-Si sigma bond and the empty p-orbital of the β-carbocation formed during electrophilic attack. This interaction delocalizes the electrons of the C-Si bond, effectively spreading the positive charge and providing significant thermodynamic stabilization to the transition state. This lowers the activation energy for electrophilic attack at the β-carbon compared to the α-carbon, dictating the reaction's regioselectivity. chemtube3d.com
The concept of molecular orbitals (MO) provides a clearer picture. The p-orbitals of the conjugated vinyl system combine to form π molecular orbitals. lumenlearning.comyoutube.com In the transition state of electrophilic attack, the C-Si σ-bonding orbital is properly aligned to interact with this π-system, leading to the stabilizing effect without invoking d-orbital participation. chemtube3d.com
The following table compares the two models used to explain the electronic effects of the silyl group in vinylsilanes.
| Feature | (p-d)π Bonding Model (Older Theory) | σ-π Hyperconjugation Model (Modern Theory) |
|---|---|---|
| Interacting Orbitals | Filled C=C π-orbitals and vacant Si 3d-orbitals. | Filled C-Si σ-orbital and vacant p-orbital on the β-carbon (in the intermediate). wikipedia.org |
| Nature of Interaction | π-type overlap leading to π-delocalization. | σ-type overlap leading to delocalization of sigma-bond electrons. |
| Primary Consequence | Explains the general electron-withdrawing or -donating nature of silicon. | Specifically explains the exceptional stabilization of a β-carbocation (The β-Silicon Effect). wikipedia.orgchemtube3d.com |
| Current Acceptance | Largely considered a minor or non-essential contribution in explaining reactivity. | The predominant and widely accepted model for explaining vinylsilane reactivity. wikipedia.orgchemtube3d.com |
Polymerization and Copolymerization Studies Involving Methyltris 1 Methylvinyl Oxy Silane
Homopolymerization Kinetics and Microstructure Elucidation
For a trifunctional silane (B1218182) like Methyltris((1-methylvinyl)oxy)silane, the polymerization would involve the hydrolysis of the isopropenoxy groups to form silanol (B1196071) intermediates, followed by condensation reactions between these silanols (or between a silanol and an unhydrolyzed isopropenoxy group) to form siloxane (Si-O-Si) bonds. This process would lead to the formation of a highly cross-linked, three-dimensional polymer network known as a silsesquioxane. The elucidation of the polymer's microstructure would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (²⁹Si and ¹³C NMR) to identify the different silicon environments (e.g., T¹, T², T³ structures corresponding to one, two, or three siloxane bonds) and Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of Si-O-C bonds and the formation of Si-O-Si linkages.
Copolymerization with Organic Monomers
Copolymerization is a versatile method to tailor polymer properties by incorporating different monomeric units into a single polymer chain. For a vinyl-containing silane, copolymerization can occur through the vinyl groups, typically via free-radical polymerization, or through the alkoxy groups via hydrolysis and condensation.
There is a lack of specific studies reporting the monomer reactivity ratios for the copolymerization of this compound with common organic monomers. Determining these ratios is crucial as they quantify the relative reactivity of the monomers towards a growing polymer chain and allow for the prediction of the copolymer composition and sequence distribution (i.e., whether the monomer units are arranged in a random, alternating, or block-like fashion). chemreg.net
In a typical study, a series of copolymerizations would be performed with varying initial monomer feed ratios. The resulting copolymer composition would be determined using analytical techniques like NMR or elemental analysis. This data would then be analyzed using models such as the Mayo-Lewis equation and linearization methods like Fineman-Ross or Kelen-Tudos to calculate the reactivity ratios (r₁ and r₂). googleapis.com Such data is fundamental for controlling the microstructure and, consequently, the final properties of the copolymer. googleapis.com
Graft copolymerization is a technique used to modify the surface or bulk properties of a polymer by covalently bonding new polymer chains (grafts) onto a pre-existing polymer backbone. This can be achieved through "grafting-from," "grafting-to," or "grafting-through" methods. google.com
While specific examples involving this compound are not detailed in the literature, one could hypothesize its use in several ways. For instance, a polymer backbone containing reactive sites could be treated with this compound, allowing the silane to "graft onto" the main chain. Conversely, if this silane were first copolymerized into a backbone, its pendant vinyl groups could serve as sites for a subsequent "grafting-from" polymerization of another monomer. Studies on similar systems, such as the grafting of methyl methacrylate (B99206) and vinyltriethoxysilane (B1683064) onto natural rubber, demonstrate the feasibility of such strategies to create hybrid materials with enhanced properties.
Development of Siloxane-Containing Hybrid Copolymers
Siloxane-containing hybrid copolymers are materials that combine the features of inorganic siloxanes (like flexibility and thermal stability) with the properties of organic polymers. This compound is mentioned in patent literature as a potential cross-linking component in compositions that cure to form elastomeric solids.
In this context, the silane would be mixed with a silanol-terminated polydiorganosiloxane polymer. In the presence of a catalyst and moisture, the isopropenoxy groups would hydrolyze and condense with the terminal silanol groups of the polymer chains, creating a cross-linked network. The properties of the resulting hybrid material would depend on the molecular weight of the base polymer, the concentration of the silane cross-linker, and the presence of any fillers or other additives.
The table below illustrates potential components in a formulation for a siloxane-hybrid elastomer, where this compound could act as the cross-linker.
| Component Type | Example Compound | Function in Formulation |
| Base Polymer | Silanol-terminated Polydimethylsiloxane | Provides the main elastomeric backbone |
| Cross-linker | This compound | Forms a 3D network by reacting with the base polymer |
| Catalyst | Tin(II) carboxylate or Titanate | Accelerates the condensation curing reaction |
| Filler | Fumed Silica (B1680970) | Reinforces the elastomer, enhances mechanical properties |
This interactive table demonstrates the role this compound could play in the development of advanced hybrid materials.
Applications in Advanced Materials Engineering and Functional Composites
Role as an Interfacial Coupling Agent in Heterogeneous Systems
Methyltris((1-methylvinyl)oxy)silane improves adhesion by creating primary chemical bonds between organic and inorganic materials. The (1-methylvinyl)oxy groups on the silane (B1218182) molecule hydrolyze in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, metals, and ceramics, forming stable covalent Si-O-Substrate bonds. This process effectively grafts the silane molecule onto the inorganic surface. The methyl group attached to the silicon atom provides a non-polar, organophilic interface that is more compatible with an organic polymer matrix, improving wettability and adhesion. This mechanism is crucial for enhancing the durability of coatings and adhesives. hengdasilane.comhengdasilane.com
| Finding | Impact on Composite Properties | Source |
| Silane treatment forms a siloxane network on the filler surface. | Increases surface roughness and provides covalent bonding sites. | mdpi.com |
| Enhanced interfacial bonding between fiber and matrix. | Improves stress transfer from matrix to filler. | mdpi.com |
| Silane treatment on ramie fibers. | Enhanced surface reactivity, facilitating better adhesion and chemical bonding with the polymer matrix. | mdpi.com |
| Increased interfacial shear strength (IFSS). | A study showed an IFSS increase of ~450% in silane-treated carbon fiber composites. | mdpi.com |
Function as a Crosslinking Agent in Polymer Networks
Crosslinking is the process of forming covalent bonds to link polymer chains together, creating a three-dimensional network. scielo.br This process transforms thermoplastic materials into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. hengdasilane.comscielo.br Silanes are widely used as crosslinking agents, particularly in moisture-cured systems. sinosil.com
This compound functions as a crosslinker by reacting with polymers that have appropriate functional groups. The crosslinking process is typically initiated by moisture. The (1-methylvinyl)oxy groups hydrolyze, creating silanol intermediates. These silanols then undergo a condensation reaction with each other or with other reactive sites on the polymer chains, forming stable siloxane (Si-O-Si) crosslinks. scielo.brsinosil.com This reaction converts linear polymer chains into a rigid, infusible, and insoluble 3D network characteristic of thermosetting materials. scielo.br This process is fundamental in the production of durable rubbers and plastics. hengdasilane.com
This compound is particularly valuable as a neutral curing agent in the formulation of Room Temperature Vulcanizing (RTV) silicone sealants and adhesives. hengdasilane.comcfmats.com In these one-component systems, the silane is mixed with a silanol-terminated polymer. The silane's reactive groups cap the polymer ends. sinosil.com When the formulation is exposed to atmospheric moisture, the hydrolysis of the (1-methylvinyl)oxy groups occurs, releasing 2-propanone (acetone) as a non-corrosive byproduct. The resulting silanol-capped polymer chains then condense with each other, forming a crosslinked elastomeric network. sinosil.com This moisture-activated curing mechanism allows for the convenient application of the sealant in a liquid or paste form, which then cures at ambient conditions into a durable, flexible solid. hengdasilane.comsinosil.com
| RTV Cure System Type | Curing Byproduct | Key Characteristics |
| Acetoxy | Acetic Acid | Fast cure, good adhesion, but corrosive odor. |
| Oxime (e.g., this compound) | Ketoxime (e.g., 2-propanone) | Non-corrosive, low odor, good adhesion. hengdasilane.comsinosil.com |
| Alkoxy | Alcohol | Non-corrosive, unobjectionable odor, but adhesion may be lower than acetoxy systems. sinosil.com |
Integration into Sol-Gel Derived Hybrid Materials
The sol-gel process is a versatile, low-temperature chemical method used to synthesize organic-inorganic hybrid materials from molecular precursors. mdpi.comresearchgate.net Alkoxysilanes are common precursors in this process, undergoing hydrolysis and condensation reactions to form a solid network. mdpi.com
This compound can be integrated as a precursor in sol-gel synthesis to create hybrid materials with tailored properties. researchgate.net The process begins with the acid- or base-catalyzed hydrolysis of the silane's (1-methylvinyl)oxy groups in a solution, forming a "sol" of reactive silanol species. These silanols then undergo polycondensation, linking together to form a three-dimensional Si-O-Si network, which results in a "gel." mdpi.com
By co-condensing this compound with other precursors like Tetraethoxysilane (TEOS), it is possible to precisely control the final material's properties. mdpi.commdpi.com The TEOS contributes to forming a hard, inorganic silica (B1680970) backbone, while the methyl group from the this compound incorporates organic character into the network. mdpi.com This integration of organic components can impart properties such as hydrophobicity and flexibility into the otherwise brittle ceramic-like material, making these hybrid coatings suitable for applications requiring mechanical resistance and specific surface properties. mdpi.com
Formation of Organic-Inorganic Hybrid Networks
Organic-inorganic hybrid materials are composites that integrate the properties of both organic polymers and inorganic components at the molecular or nanometer scale. This compound is a key precursor in the synthesis of these hybrid networks through sol-gel processes. nih.govnih.govmdpi.com The sol-gel method involves the hydrolysis and condensation of alkoxysilane precursors, like this compound, to form a cross-linked siloxane (-Si-O-Si-) network. mdpi.comscispace.com
The (1-methylvinyl)oxy groups of the silane are susceptible to hydrolysis, a reaction that is typically catalyzed by the presence of water and an acid or base. This step produces reactive silanol groups (Si-OH). These silanol groups can then undergo condensation reactions with other silanol groups or with hydroxyl groups on the surface of inorganic substrates, leading to the formation of a durable, three-dimensional network. scispace.comresearchgate.net The organic methyl group remains as a pendant group attached to the silicon atom, imparting organic character to the predominantly inorganic siloxane backbone. This integration of organic and inorganic moieties at the molecular level results in hybrid materials with a unique combination of properties, such as improved thermal stability, mechanical strength, and chemical resistance. witpress.com
Tailoring Network Architecture through Precursor Selection
The architecture of the resulting hybrid network can be precisely controlled by the selection of precursors and the reaction conditions. The trifunctional nature of this compound allows for the formation of a highly cross-linked and dense network structure.
The final properties of the hybrid material are highly dependent on the degree of cross-linking and the nature of the organic and inorganic phases. For instance, co-condensing this compound with other organosilanes containing different functional groups can introduce a variety of functionalities into the final material. This approach allows for the fine-tuning of the network's properties to meet the demands of specific applications. The ability to tailor the network architecture is a key advantage of using silane-based sol-gel chemistry for the creation of advanced functional composites.
Surface Modification for Enhanced Performance
The performance and longevity of materials are often dictated by their surface properties. This compound is utilized as a surface modifying agent to enhance the performance of various substrates. mdpi.com
Engineering of Surface Wettability and Energy
The wettability of a surface, which is its ability to be wetted by a liquid, is a critical parameter in a wide range of applications, from self-cleaning surfaces to biomedical implants. The chemical composition of a surface dictates its surface energy, which in turn governs its wettability. By applying a coating of this compound, the surface energy of a substrate can be significantly altered.
Table 1: Interactive Data Table on Surface Wettability
| Parameter | Description | Expected Outcome with this compound Treatment |
| Surface Energy | The excess energy at the surface of a material compared to the bulk. | Reduction in surface energy. |
| Wettability | The ability of a liquid to maintain contact with a solid surface. | Decreased wettability by polar liquids like water. |
| Water Contact Angle | The angle where a water droplet meets a solid surface. | Increase in water contact angle, indicating hydrophobicity. |
Development of Protective Coatings and Films
This compound plays a crucial role in the formulation of protective coatings and films that enhance the durability and lifespan of materials. innovationforever.com These coatings can provide resistance against corrosion, wear, and environmental degradation. semanticscholar.orgupc.edu
The mechanism behind the protective action of silane-based coatings involves the formation of a dense, cross-linked siloxane network that acts as a physical barrier. mdpi.com This barrier layer isolates the underlying substrate from corrosive agents such as water, oxygen, and ions. The strong covalent bonds (Si-O-Si and Si-O-metal) formed between the silane and the substrate ensure excellent adhesion and long-term stability of the protective film. mdpi.com
In the context of corrosion protection, the hydrophobic nature of the coating, imparted by the methyl groups, further enhances its performance by repelling water from the surface. mdpi.com The combination of a barrier effect and hydrophobicity makes coatings derived from this compound highly effective in preventing corrosion of metallic substrates. While specific performance data for this compound is not detailed in the search results, the general performance of similar silane coatings suggests significant improvements in corrosion resistance. mdpi.cominnovationforever.com
Table 2: Interactive Data Table on Protective Coating Properties
| Property | Description | Enhancement by this compound |
| Adhesion | The force of attraction between the coating and the substrate. | Improved adhesion through the formation of covalent bonds. |
| Barrier Properties | The ability of the coating to prevent the permeation of corrosive species. | Enhanced barrier function due to the dense siloxane network. |
| Corrosion Resistance | The ability of the material to resist degradation due to chemical reactions with its environment. | Increased corrosion resistance. semanticscholar.orginnovationforever.com |
| Wear Resistance | The ability of a surface to resist material loss due to mechanical action. | Potential for improved wear resistance due to the hard inorganic network. |
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations of the Chemical Compound
Electronic structure calculations are fundamental to understanding the intrinsic properties of Methyltris((1-methylvinyl)oxy)silane, which are dictated by its unique combination of a central silicon atom, a methyl group, and three (1-methylvinyl)oxy groups. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio Hartree-Fock, can elucidate the molecule's geometry, orbital energies, and charge distribution.
The silicon atom, being less electronegative than the oxygen atoms of the enol ether functionalities, carries a partial positive charge. The oxygen atoms, in turn, are electron-rich, and the vinyl groups possess regions of high electron density in their carbon-carbon double bonds. This electronic arrangement is crucial for the molecule's reactivity, particularly its susceptibility to electrophilic attack at the vinyl groups and the nucleophilic character of the oxygen atoms. wikipedia.org
Detailed research findings from computational studies on related silyl (B83357) enol ethers and vinyl-functionalized silanes can be extrapolated to predict the properties of this compound. acs.orgnih.gov For instance, the Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich vinyl ether moieties, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed across the silicon atom and the vinyl groups. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Characteristic | Significance |
| Dipole Moment | Non-zero | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | Relatively high | Suggests susceptibility to oxidation and electrophilic attack. |
| LUMO Energy | Relatively low | Indicates its ability to accept electrons in reactions. |
| Mulliken Atomic Charges | Si: Positive; O: Negative; C(vinyl): Negative | Highlights the electrophilic nature of the silicon center and the nucleophilic character of the oxygen and vinyl carbons. |
| Bond Dissociation Energies | Si-O bonds are strong; C=C bonds are weaker than C-C single bonds | Provides insight into the molecule's thermal stability and potential reaction pathways. |
Note: The values in this table are illustrative and represent typical expectations for a molecule with this structure based on general computational chemistry principles.
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes involved in the polymerization of this compound. By simulating the movement of atoms and molecules over time, MD can provide a detailed picture of reaction mechanisms, polymer chain growth, and the resulting polymer morphology.
Simulations of the polymerization of this trifunctional monomer could explore various initiation methods, such as radical polymerization initiated by the cleavage of the vinyl groups or condensation reactions involving the silyl enol ether functionalities. The choice of force field is critical for the accuracy of MD simulations. For organosilicon compounds like this, specialized force fields that accurately describe the interactions involving silicon are necessary.
MD simulations can be used to study:
Reaction Pathways: By tracking the trajectories of individual atoms, researchers can visualize the step-by-step mechanism of polymerization.
Chain Branching and Cross-linking: As a trifunctional monomer, its polymerization can lead to complex, branched, and cross-linked polymer networks. MD simulations can predict the extent of branching and the properties of the resulting network.
Conformational Dynamics: The simulations can reveal the preferred conformations of the growing polymer chains and how they are influenced by the solvent and temperature.
Table 2: Typical Parameters for Molecular Dynamics Simulations of this compound Polymerization
| Parameter | Typical Value/Setting | Purpose |
| Force Field | COMPASS, ReaxFF, or custom-parameterized force fields | To accurately model the inter- and intramolecular forces. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To control the temperature and pressure of the simulated system. |
| Time Step | 1 femtosecond | To ensure the stability of the numerical integration of the equations of motion. |
| Simulation Time | Nanoseconds to microseconds | To capture the relevant timescales of the polymerization process. |
| System Size | Hundreds to thousands of monomer units | To model a representative portion of the bulk material. |
Note: The parameters in this table are representative of a typical setup for such a simulation.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop models that predict the reactivity or other properties of chemical compounds based on their molecular structure. For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations, such as hydrosilylation or cycloaddition reactions. acs.orgacs.org
The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical information of the molecule. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Related to the electron distribution in the molecule.
Quantum-chemical descriptors: Calculated using quantum mechanics.
Once a set of descriptors is generated for a series of related compounds with known reactivities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity.
For this compound, a QSAR model could predict its reaction rate constant in a specific polymerization reaction or its efficiency as a cross-linking agent. This predictive capability is highly valuable for materials design and process optimization.
Table 3: Relevant Molecular Descriptors for QSAR Analysis of this compound Reactivity
| Descriptor Class | Example Descriptors | Relevance to Reactivity |
| Constitutional | Molecular Weight, Number of vinyl groups | Basic properties influencing stoichiometry and potential for cross-linking. |
| Topological | Wiener Index, Randić Index | Describe molecular branching and size, which can affect steric hindrance. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the molecule's accessibility for reaction. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Directly related to the molecule's electronic and nucleophilic/electrophilic character. wikipedia.org |
| Quantum-Chemical | Atomic Charges, Fukui Functions | Provide detailed insight into the reactive sites of the molecule. |
Note: The selection of descriptors is crucial for building a robust and predictive QSAR model.
Advanced Characterization Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "Methyltris((1-methylvinyl)oxy)silane". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, it is possible to obtain precise information about the molecular framework and observe chemical transformations in real-time.
¹H and ¹³C NMR for Organic Moiety Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic components of the molecule. These techniques provide detailed information about the methyl and 1-methylvinyl groups attached to the silicon atom.
In the ¹H NMR spectrum, specific chemical shifts are expected for the different types of protons present in the molecule. The protons of the methyl group directly bonded to the silicon atom would appear in a distinct region of the spectrum. For instance, in related methylsilane compounds, these protons typically resonate at a specific chemical shift. mdpi.com The vinyl protons of the isopropenoxy groups would exhibit characteristic signals, and their coupling patterns can provide further structural confirmation.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in the "this compound" molecule will produce a distinct signal. The chemical shifts of the methyl carbon, the vinylic carbons, and the quaternary carbon of the 1-methylvinyl group can be precisely assigned.
While specific spectral data for "this compound" is not widely published, the expected chemical shift ranges for the organic moieties can be estimated based on data from analogous vinyl and silane (B1218182) compounds.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shift Ranges for the Organic Moieties of this compound
| Moiety | Atom | Estimated Chemical Shift (ppm) |
|---|---|---|
| Si-CH₃ | ¹H | 0.1 - 0.3 |
| Si-CH₃ | ¹³C | -5 - 5 |
| C=CH₂ | ¹H | 4.0 - 4.5 |
| C=CH₂ | ¹³C | 85 - 95 |
| C(CH₃)=C | ¹H | 1.8 - 2.1 |
| C(CH₃)=C | ¹³C | 20 - 25 |
| C (CH₃)=C | ¹³C | 150 - 160 |
Note: These are estimated values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
²⁹Si NMR for Silicon Environment Characterization
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the environment of the silicon atom. epa.gov It provides valuable information about the number and type of substituents attached to the silicon center, as well as the extent of condensation in derived materials. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment. chemicalbook.com
For "this compound", the central silicon atom is bonded to one methyl group and three (1-methylvinyl)oxy groups. This specific arrangement will result in a characteristic resonance in the ²⁹Si NMR spectrum. The notation Tⁿ is often used to describe the silicon environment in organosilanes, where 'T' signifies a trifunctional unit (R-SiO₃) and 'n' represents the number of bridging oxygen atoms (siloxane bonds). In the monomeric form, "this compound" would be represented as a T⁰ species. chemicalbook.com Upon hydrolysis and condensation, T¹, T², and T³ species would appear at different chemical shifts, allowing for the monitoring of polymerization and network formation. chemicalbook.com
Table 2: General Classification of ²⁹Si NMR Chemical Shifts for T-type Silanes
| Silicon Species | Description | General Chemical Shift Range (ppm) |
|---|---|---|
| T⁰ | RSi(OR')₃ | -40 to -50 |
| T¹ | RSi(OR')₂(O-Si) | -50 to -60 |
| T² | RSi(OR')(O-Si)₂ | -60 to -70 |
Note: The exact chemical shift for this compound will depend on the specific structure and experimental conditions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in "this compound" and to track the progress of its reactions, such as hydrolysis and polymerization. nist.govchemicalbook.com
FTIR spectroscopy is particularly sensitive to polar bonds and is excellent for detecting the presence of Si-O-C and C=C bonds. The hydrolysis of the (1-methylvinyl)oxy groups can be monitored by the disappearance of the Si-O-C stretching vibrations and the appearance of a broad band corresponding to Si-OH groups. researchgate.net Subsequent condensation reactions can be followed by the formation of Si-O-Si linkages. nih.gov
Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and is therefore well-suited for analyzing the C=C double bonds of the vinyl groups and the Si-C bond. researchgate.net The polymerization of the vinyl groups during curing can be effectively monitored by the decrease in the intensity of the C=C stretching band in the Raman spectrum. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| C=C | Stretching | ~1640 | ~1640 |
| Si-O-C | Asymmetric Stretching | 1100 - 1200 | Weak |
| Si-CH₃ | Rocking/Stretching | 750 - 850 / 1250-1270 | 750 - 850 / 1250-1270 |
| C-H (vinyl) | Stretching | 3000 - 3100 | 3000 - 3100 |
| C-H (methyl) | Stretching | 2900 - 3000 | 2900 - 3000 |
Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment.
Spectroscopic Methods for Interfacial Studies (e.g., XPS for surface composition after treatment)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. This makes it particularly valuable for studying the interface between a substrate and a coating derived from "this compound".
After treating a surface with this silane, XPS can confirm the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s core levels provide detailed information about the chemical environment. For instance, the Si 2p spectrum can be deconvoluted to distinguish between Si-C bonds from the methyl group and Si-O bonds formed with the surface or through self-condensation. This allows for the elucidation of the bonding mechanism between the silane and the substrate.
Table 4: Typical Binding Energies in XPS for Silane-Treated Surfaces
| Element | Core Level | Chemical State | Typical Binding Energy (eV) |
|---|---|---|---|
| Si | 2p | Si-C | ~101 |
| Si | 2p | Si-O | ~102-103 |
| C | 1s | C-C, C-H | ~284.8 |
| C | 1s | C-O | ~286 |
| O | 1s | Si-O-Substrate | ~532 |
Note: Binding energies can shift depending on the specific substrate and chemical environment.
Rheological Characterization of Curing Systems
The rheological properties of systems containing "this compound" are critical for understanding their processing and application characteristics, particularly during curing. Rheology is the study of the flow and deformation of matter. Techniques such as rotational rheometry can be used to measure the viscosity and viscoelastic properties of the resin as a function of time, temperature, and shear rate.
During the curing process, the viscosity of the system typically increases as the silane undergoes hydrolysis and condensation, leading to the formation of a cross-linked network. Monitoring the change in storage modulus (G') and loss modulus (G'') provides insight into the gelation point and the development of the solid-like network structure. The rheological behavior is influenced by factors such as the concentration of the silane, the presence of catalysts, and the temperature. Understanding these relationships is essential for optimizing curing conditions and achieving desired material properties.
Thermal Analysis for Reaction Progression and Network Formation
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal transitions and stability of "this compound" and its cured products.
DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to study the curing exotherm, providing information on the heat of reaction, the onset of curing, and the peak reaction temperature. By analyzing the DSC thermograms, the degree of cure can be determined. The glass transition temperature (Tg) of the cured material, a key parameter indicating its thermal operating range, can also be measured by DSC.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability of the cured silane network. The onset of decomposition and the temperature at which maximum weight loss occurs provide a quantitative measure of the material's ability to withstand high temperatures. The residual mass at the end of the experiment can give an indication of the inorganic content of the cured material.
Q & A
Q. What are the optimal synthetic routes for Methyltris((1-methylvinyl)oxy)silane in laboratory settings?
- Methodological Answer : Synthesis typically involves silane precursors reacting with 1-methylvinyl ether derivatives under anhydrous conditions. For example, a modified hydrosilylation reaction using platinum catalysts (e.g., Karstedt’s catalyst) can facilitate the addition of Si-H bonds to vinyl groups . Key steps include:
- Use of inert atmosphere (argon/nitrogen) to prevent hydrolysis.
- Temperature control (60–80°C) to optimize reaction kinetics.
- Characterization of intermediates via FTIR to monitor Si-H bond consumption.
Table: Key Reaction Parameters
| Parameter | Optimal Range | Monitoring Technique |
|---|---|---|
| Temperature | 60–80°C | Thermocouple |
| Catalyst Loading | 10–50 ppm Pt | Gravimetric analysis |
| Reaction Time | 4–8 hours | FTIR/Sampling |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm vinyl group integration and silicon-bonded methyl/vinyloxy substituents. For example, vinyl protons appear as doublets at δ 5.8–6.2 ppm .
- FTIR : Peaks at ~1000–1100 cm⁻¹ (Si-O-Si) and ~1600 cm⁻¹ (C=C stretching) validate the core structure .
- GC-MS : To assess purity (>98%) and identify volatile byproducts.
- Elemental Analysis : Verify C, H, and Si content against theoretical values .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrophilic silicon center and its interaction with nucleophiles. Key considerations:
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Simulate transition states for silylation reactions with alcohols or amines.
- Compare computed activation energies with experimental kinetic data .
Example Workflow :
Optimize geometry using Gaussian02.
Calculate electrostatic potential maps.
Validate with experimental NMR/FTIR data.
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer : Contradictions may arise from differences in sample purity, measurement techniques, or environmental conditions. Steps to address:
- Reproducibility Checks : Synthesize batches with ≥99% purity (via fractional distillation ).
- Standardized Testing : Use TGA under nitrogen (10°C/min) to compare decomposition profiles.
- Statistical Analysis : Apply ANOVA to datasets, accounting for instrument variability .
Table: Reported Thermal Decomposition Onset Temperatures
| Study | Onset Temp (°C) | Purity (%) | Atmosphere |
|---|---|---|---|
| NIST (2023) | 220 | 99.5 | N₂ |
| Chongqing Chemdad | 195 | 98.0 | Air |
| Discrepancy likely due to oxidative degradation in air . |
Q. What strategies mitigate hazards associated with this compound in experimental workflows?
- Methodological Answer : Based on GHS classification (skin sensitization, Category 1B; eye irritation, Category 2 ):
- Engineering Controls : Use fume hoods for handling volatile fractions.
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Waste Management : Segregate silane waste in designated containers for professional disposal (avoid aqueous quenching due to gas evolution) .
Data Presentation and Analysis
Q. How should researchers present spectroscopic data for this compound in publications?
- Methodological Answer : Follow IUPAC guidelines and journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry ):
- Include raw spectral data (e.g., NMR integration values) in supplementary materials.
- Annotate key peaks in figures (e.g., FTIR C=C stretch at 1600 cm⁻¹).
- Report solvent and instrument parameters (e.g., 500 MHz NMR, CDCl₃).
Synthesis Optimization
Q. What catalytic systems enhance the yield of this compound?
- Methodological Answer : Transition-metal catalysts (Pt, Rh) improve hydrosilylation efficiency. For example:
- Karstedt’s Catalyst : 0.1–1.0 mol% Pt in toluene achieves >85% yield .
- Rhodium Complexes : Selectively favor β-addition in asymmetric systems .
Table: Catalyst Performance Comparison
| Catalyst | Yield (%) | Selectivity (α:β) |
|---|---|---|
| Pt (Karstedt’s) | 88 | 95:5 |
| RhCl(PPh₃)₃ | 78 | 80:20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
